molecular formula C13H14N2O B2939168 2-(7-Azabicyclo[2.2.1]heptan-7-yl)-1,3-benzoxazole CAS No. 2415583-82-1

2-(7-Azabicyclo[2.2.1]heptan-7-yl)-1,3-benzoxazole

Cat. No. B2939168
CAS RN: 2415583-82-1
M. Wt: 214.268
InChI Key: LPJALFJLINEFJH-UHFFFAOYSA-N
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Description

2-(7-Azabicyclo[2.2.1]heptan-7-yl)-1,3-benzoxazole is a complex organic compound. It’s related to 2-(7-azabicyclo[2.2.1]heptan-7-yl)acetic acid, which has a molecular weight of 155.2 . This compound is part of a class of molecules known as azabicycloheptanes, which are found in various natural and synthetic compounds .


Synthesis Analysis

The synthesis of 7-azabicyclo[2.2.1]heptane derivatives has been achieved in a four-step synthetic sequence . One method involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .


Molecular Structure Analysis

The molecular structure of 2-(7-Azabicyclo[2.2.1]heptan-7-yl)-1,3-benzoxazole is complex due to its bicyclic nature. The structure of related compounds has been determined by X-ray crystallographic analysis .


Chemical Reactions Analysis

The chemical reactions involving 2-(7-Azabicyclo[2.2.1]heptan-7-yl)-1,3-benzoxazole are complex and can involve multiple steps. For example, a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been used to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes .

properties

IUPAC Name

2-(7-azabicyclo[2.2.1]heptan-7-yl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-2-4-12-11(3-1)14-13(16-12)15-9-5-6-10(15)8-7-9/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJALFJLINEFJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1N2C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{7-Azabicyclo[2.2.1]heptan-7-yl}-1,3-benzoxazole

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